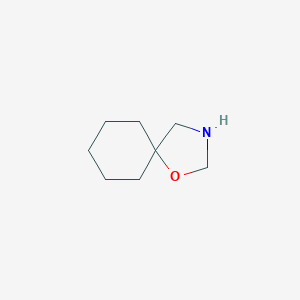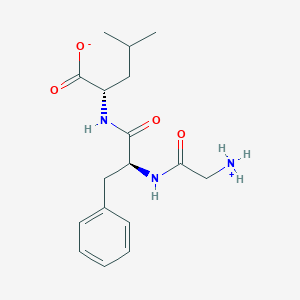![molecular formula C19H20NO4+ B091226 (12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol CAS No. 15583-51-4](/img/structure/B91226.png)
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol is a naturally occurring alkaloid that belongs to the isoquinoline family. It is known for its unique 5,6-dihydropyrrolo[2,1-a]isoquinoline moiety, which is often found in natural products with significant pharmacological properties . This compound exhibits antitumor and antileukemia activities and has been studied for its ability to inhibit tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol can be synthesized through various methods. One approach involves the enantioselective synthesis of its derivative, cryptowolinol, via a palladium-catalyzed C(sp3)-H arylation with a chiral N-heterocyclic carbene ligand . This method proceeds via parallel kinetic resolution, achieving high enantioselectivity and yield .
Another method involves the multi-component reaction of 1-aroyl dihydroisoquinolines, activated alkynes, and alcohols to form pyrrolo[2,1-a]isoquinoline derivatives . This approach is advantageous due to its efficiency and the ability to tolerate various functional groups .
Industrial Production Methods
The use of palladium-catalyzed reactions and multi-component reactions are promising for industrial applications due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction of cryptowoline can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions involving cryptowoline can introduce various functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic and nucleophilic reagents, such as alkyl halides and organometallic reagents, are used under various conditions.
Major Products Formed
Oxidation: N-oxide derivatives of cryptowoline.
Reduction: Dihydro derivatives of cryptowoline.
Substitution: Functionalized isoquinoline derivatives.
Scientific Research Applications
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[108002,1004,8
Mechanism of Action
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for cell division . By binding to tubulin, cryptowoline disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other well-known antitumor agents, such as paclitaxel .
Comparison with Similar Compounds
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol is structurally related to other isoquinoline alkaloids, such as cryptaustoline and cryptowolinol . These compounds share the 5,6-dihydropyrrolo[2,1-a]isoquinoline moiety and exhibit similar biological activities . cryptowoline is unique due to its specific substitution pattern and higher potency in inhibiting tubulin polymerization .
List of Similar Compounds
This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
15583-51-4 |
|---|---|
Molecular Formula |
C19H20NO4+ |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-11-6-17(22-2)16(21)8-13(11)15(20)5-12-7-18-19(9-14(12)20)24-10-23-18/h6-9,15H,3-5,10H2,1-2H3/p+1/t15-,20?/m1/s1 |
InChI Key |
IKSFKQZQIJEJKE-IWPPFLRJSA-O |
SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC5=C(C=C24)OCO5)O)OC |
Isomeric SMILES |
C[N+]12CCC3=CC(=C(C=C3[C@H]1CC4=CC5=C(C=C24)OCO5)O)OC |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC5=C(C=C24)OCO5)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)











![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)

